(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

Catalog No.
S1896907
CAS No.
501015-18-5
M.F
C15H18F3NO4
M. Wt
333.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

CAS Number

501015-18-5

Product Name

(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

Molecular Formula

C15H18F3NO4

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1

InChI Key

UPKLBXIBSSZUID-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)C(F)(F)F

(R)-Boc-3-(trifluoromethyl)-beta-phenylalanine, often abbreviated as (R)-Boc-3-(trifluoromethyl)-β-Phe-OH, is a synthetic amino acid derivative notable for its trifluoromethyl group attached to the phenylalanine backbone. This compound is characterized by its unique properties, including increased metabolic stability and enhanced lipophilicity, making it a valuable building block in medicinal chemistry and pharmaceutical design. The presence of the trifluoromethyl group imparts significant electronic and steric effects, which can influence the compound's biological activity and interactions with various molecular targets.

The mechanism of action for Boc-(R)-3-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid is not well-defined in the scientific literature. Since it is a non-proteinogenic amino acid, it is unlikely to be directly incorporated into proteins. However, it could potentially serve as a building block for the synthesis of peptidomimetics (peptide-like molecules) with specific biological activities []. Further research is needed to elucidate its potential mechanisms.

That are typical for amino acids and their derivatives:

  • Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones under specific conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield trifluoromethyl alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, allowing the trifluoromethyl group to be replaced with other functional groups, facilitating the synthesis of various derivatives.

The biological activity of (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity due to increased hydrophobic interactions, which stabilizes the protein-ligand complex. This property makes it particularly useful in the design of enzyme inhibitors and other therapeutic agents, as it can modulate biological pathways effectively.

The synthesis of (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine typically involves several key steps:

  • Protection of Amino Group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base. This reaction is often conducted under mild conditions to maintain the integrity of the amino acid structure.
  • Deprotection: After the desired modifications, the Boc protecting group is removed to yield the final product.

(R)-Boc-3-(trifluoromethyl)-beta-phenylalanine has a wide range of applications in various fields:

  • Medicinal Chemistry: It serves as a building block for designing pharmaceuticals with improved pharmacokinetic properties.
  • Peptide Synthesis: The compound is utilized in synthesizing peptides and studying protein interactions.
  • Research: It is employed in biochemical studies to explore enzyme mechanisms and protein structure-function relationships.

Interaction studies involving (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine often focus on its binding affinity to biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to assess these interactions. Understanding these binding mechanisms helps elucidate the compound's potential as a drug candidate and its role in modulating biological functions.

Several compounds share structural similarities with (R)-Boc-3-(trifluoromethyl)-beta-phenylalanine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Boc-D-Phe(3-CF3)-OHTrifluoromethyl group on phenylalanineD-isomer may exhibit different biological activities
Boc-D-3-Amino-3-(4-trifluoromethylphenyl)propionic acidContains a trifluoromethyl groupDifferent reactivity due to structural variations
Boc-L-beta-homophenylalanineL-isomer variantMay exhibit different biological properties compared to R-isomer
Boc-D-Phe(4-CF3)-OHTrifluoromethyl group on a different positionDifferent pharmacological profiles due to structural differences

(R)-Boc-3-(trifluoromethyl)-beta-phenylalanine stands out due to its specific stereochemistry and functional groups that influence both chemical reactivity and biological activity, distinguishing it from its analogs.

Protected Intermediate Strategies in Asymmetric Synthesis

Protected intermediate strategies represent fundamental approaches for the stereoselective synthesis of β-trifluoromethyl amino acid derivatives [6] [7]. The asymmetric synthesis of protected unnatural α-amino acids via enantioconvergent nickel-catalyzed cross-coupling has emerged as a powerful methodology, achieving high enantioselectivities and yields [8] [9]. This approach utilizes chiral catalysts based on earth-abundant metals to achieve enantioconvergent coupling of readily available racemic alkyl halides with alkylzinc reagents [8].

The synthesis typically involves the use of chiral auxiliaries and protecting groups to control stereochemistry during key bond-forming reactions [10] [11]. Tert-butoxycarbonyl (Boc) protection is commonly employed due to its stability under reaction conditions and ease of removal [1] [3]. Research has demonstrated that protected α-amino acid intermediates can be generated with yields up to 90% and diastereoselectivity up to 99% through carefully optimized reaction conditions [12].

Table 1: Asymmetric Synthesis Yields for Protected Amino Acid Intermediates

Substrate TypeProtecting GroupYield (%)Diastereoselectivity (%)Reference
α-Amino nitrilesBoc85-9095-99 [12]
β-Amino estersCbz70-8590-95 [13]
Cyclic amino acidsFmoc75-8892-97 [14]

The development of chiral relay auxiliaries has further enhanced the efficiency of asymmetric amino acid synthesis [15]. These auxiliaries employ novel chiral relay networks based on non-stereogenic N-benzyl protecting groups which enhance diastereoselectivity during alkylation reactions [15]. The methodology allows for direct introduction of two stereogenic centers in a single operation with predictable stereochemical outcomes [16].

Stereocontrol via Erlenmeyer-Plöchl Azlactone Manipulation

The Erlenmeyer-Plöchl azlactone synthesis represents a classical yet versatile approach for stereocontrolled amino acid synthesis [17] [18]. This methodology transforms N-acyl glycine to various amino acids via oxazolone intermediates, commonly known as azlactones [18] [19]. The reaction proceeds through the cyclization of hippuric acid in the presence of acetic anhydride to form 2-phenyl-oxazolone, which subsequently reacts with aldehydes to generate azlactones [18] [20].

Recent developments have focused on catalytic asymmetric approaches utilizing azlactones as key substrates [19] [21]. Enantioselective allylations of azlactones with unsymmetrical acyclic allyl esters have been developed, achieving excellent enantioselectivities typically ≥90% [22]. The method utilizes chiral palladium catalysts derived from π-allylpalladium chloride dimer and bis-2-diphenylphosphinobenzamide ligands [22].

Table 2: Azlactone-Based Stereoselective Reactions

Reaction TypeCatalyst SystemEnantioselectivity (%)Yield (%)Reference
AllylationPd-phosphine complex90-9975-85 [22]
CycloadditionGuanidine catalyst85-9580-90 [21]
Cascade cyclizationEPA reaction70-8565-80 [23]

Organocatalytic stereoselective [8+2] cycloaddition reactions of tropones with azlactones have been established using chiral bifunctional guanidine catalysts [21]. These reactions provide access to chiral α-2-tropyl, α-alkyl amino acid derivatives in high yields and enantioselectivities [21]. The guanidine unit acts as a Brønsted base promoting enolization of azlactones, while the amide unit functions as a hydrogen-bond donor for activation [21].

The innovation in continuous-flow methodology has enabled the Erlenmeyer-Plöchl azlactone synthesis under unique, safe, and practical conditions without catalysts [24]. This approach utilizes simple microreactors and provides corresponding products exclusively, representing a significant advancement in process efficiency [24].

Negishi Cross-Coupling Applications in Side-Chain Elaboration

The Negishi coupling reaction has emerged as a highly versatile method for the synthesis of unnatural amino acids through side-chain elaboration [25] [26]. This palladium or nickel-catalyzed cross-coupling reaction couples organic halides or triflates with organozinc compounds, forming carbon-carbon bonds with excellent functional group tolerance [25] [27].

Amino acid-derived alkylzinc reagents represent an important class of reaction partners in Negishi coupling reactions, providing concise routes to complex amino acid derivatives [28] [29]. The reaction allows coupling of sp³, sp², and sp carbon atoms, making it particularly valuable for introducing diverse side-chain functionalities [25] [26].

Table 3: Negishi Cross-Coupling Applications in Amino Acid Synthesis

Substrate TypeOrganozinc ReagentProduct Yield (%)ApplicationsReference
Iodoalanine dipeptidesActivated zinc70-85Non-proteinogenic amino acids [29]
Halogenated aromaticsAlkylzinc compounds75-90Side-chain modification [26]
Vinyl derivativesBenzylzinc reagents80-95Complex structures [30]

The methodology has been successfully applied to dipeptide synthesis, where iodoalanine units at either the N- or C-terminus can be converted to organozinc reagents upon treatment with activated zinc [29]. C-terminal dipeptide organozinc reagents undergo palladium-catalyzed reactions with electrophiles to give dipeptides incorporating non-proteinogenic amino acids without loss of stereochemical purity [29].

Recent advances in photocatalytic methods for amino acid modification have complemented traditional cross-coupling approaches [30]. These methods enable selective targeting of amino acid side chains for modification while maintaining the integrity of the amino acid backbone [30]. The combination of transition metal catalysis with photocatalysis has opened new pathways for amino acid derivatization under mild conditions [30].

The Suzuki-Miyaura cross-coupling has also emerged as a versatile tool for peptide diversification and cyclization [31]. Due to the stability and environmentally benign nature of organoboron reagents, this methodology is particularly suitable for peptide substrates requiring mild reaction conditions [31]. The approach allows for both linear peptide modification and intramolecular cyclization reactions [31].

Research Findings and Data Analysis

The synthesis of β-trifluoromethyl amino acid derivatives has benefited from systematic optimization of reaction conditions [32] [33]. Studies have demonstrated that temperature and pressure significantly affect both reaction yields and stereoselectivity [34] [35]. Optimization of amino acid synthesis yields through careful control of reaction parameters has led to substantial improvements in efficiency [32] [36].

Table 4: Optimization Parameters for Amino Acid Synthesis

ParameterOptimal RangeEffect on YieldEffect on SelectivityReference
Temperature (°C)0-25+15-20%+10-15% [32]
Pressure (bar)1-6+5-10%+5-8% [33]
Reaction Time (h)12-24+20-25%Variable [37]
Catalyst Loading (mol%)5-10+15-30%+20-25% [38]

The development of deep learning approaches for reaction optimization has revolutionized the field of amino acid synthesis [35]. Computational models can now predict synthesis outcomes with less than 6% error by analyzing structural representations of amino acids and peptide sequences [35]. These predictive capabilities enable more efficient optimization of synthesis conditions and identification of problematic reaction steps [35].

Enzymatic asymmetric synthesis has also shown considerable promise, with fractional yields reaching 100% in optimized systems, indicating complete amino acid conversion [39] [37]. The Escherichia coli-based cell-free protein synthesis system demonstrates exceptional efficiency in amino acid utilization, while less-studied systems such as Streptomyces lividans have also achieved complete amino acid conversion [37].

XLogP3

2.8

Wikipedia

(3R)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

Dates

Modify: 2023-08-16

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